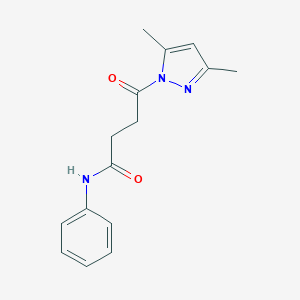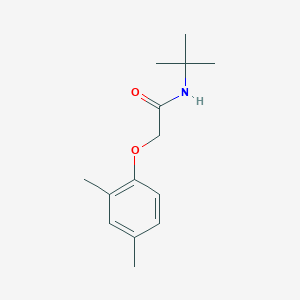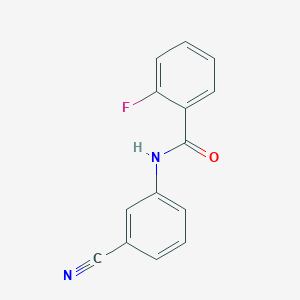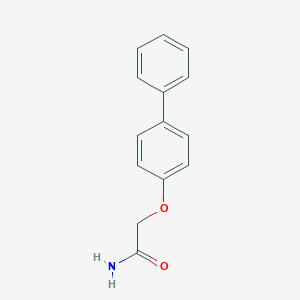![molecular formula C15H17NO2S B250259 2-(4-methoxyphenyl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250259.png)
2-(4-methoxyphenyl)-N-[2-(2-thienyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-[2-(2-thienyl)ethyl]acetamide, commonly known as MT-45, is a synthetic opioid that was first developed in the 1970s. It has received attention in recent years due to its potential for abuse and addiction. The purpose of
Wissenschaftliche Forschungsanwendungen
MT-45 has been used in scientific research to study its effects on the central nervous system. It has been shown to have analgesic properties in animal models, similar to other opioids such as morphine. MT-45 has also been studied for its potential as a treatment for opioid addiction, due to its ability to bind to opioid receptors in the brain.
Wirkmechanismus
MT-45 acts on the mu-opioid receptor in the brain, which is responsible for pain relief and the release of dopamine, a neurotransmitter that is associated with pleasure and reward. When MT-45 binds to this receptor, it activates a series of signaling pathways that result in the release of dopamine and the inhibition of pain signals.
Biochemical and Physiological Effects
MT-45 has been shown to have similar biochemical and physiological effects to other opioids, including respiratory depression, sedation, and euphoria. It has also been associated with a high risk of addiction and dependence, due to its ability to activate the reward pathways in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
MT-45 has several advantages for use in lab experiments, including its ability to bind to the mu-opioid receptor and its potential as a treatment for opioid addiction. However, it also has several limitations, including its potential for abuse and addiction, and the risk of respiratory depression and other side effects.
Zukünftige Richtungen
There are several future directions for research on MT-45, including its potential as a treatment for opioid addiction, its effects on the central nervous system, and its potential for abuse and dependence. Additional research is needed to fully understand the risks and benefits of MT-45, and to develop effective treatments for opioid addiction that do not have the same risks of abuse and dependence as traditional opioids.
Synthesemethoden
MT-45 is synthesized by the reaction of 4-methoxyphenylacetonitrile with 2-(2-thienyl)ethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then acetylated with acetic anhydride to yield MT-45. The synthesis method has been described in several research articles, including a 2015 publication by Zawilska et al.
Eigenschaften
Molekularformel |
C15H17NO2S |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-(2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C15H17NO2S/c1-18-13-6-4-12(5-7-13)11-15(17)16-9-8-14-3-2-10-19-14/h2-7,10H,8-9,11H2,1H3,(H,16,17) |
InChI-Schlüssel |
SCMLEWIKCAWOAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CC=CS2 |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(mesitylamino)carbonothioyl]-2-methoxybenzamide](/img/structure/B250178.png)
![N-[(4-acetylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250180.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-phenylthiourea](/img/structure/B250181.png)
![N-[(4-iodophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250183.png)

![2-([1,1'-biphenyl]-4-yloxy)-N-mesitylacetamide](/img/structure/B250185.png)



![N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B250190.png)
![methyl 2-[4-(1H-pyrazol-1-yl)benzamido]benzoate](/img/structure/B250223.png)



